![molecular formula C16H17NO4S B2494351 N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 353502-14-4](/img/structure/B2494351.png)
N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with two methylphenyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenylamine and 4-methylphenylsulfonyl chloride.
Reaction Conditions: The 3-methylphenylamine is reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C.
Formation of Intermediate: This reaction forms an intermediate sulfonamide.
Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonyl derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Used in the development of specialty chemicals and materials.
- Investigated for its potential use in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects.
相似化合物的比较
- N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
- N-(3-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
- N-(3-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine
Comparison:
- N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to the presence of two methylphenyl groups, which may influence its reactivity and interactions with biological targets.
- Compounds with different substituents on the phenyl rings (e.g., chloro, methoxy, nitro) may exhibit different chemical and biological properties, such as altered reactivity or binding affinity to enzymes.
属性
IUPAC Name |
2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(20,21)17(11-16(18)19)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJNHMOQDJZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
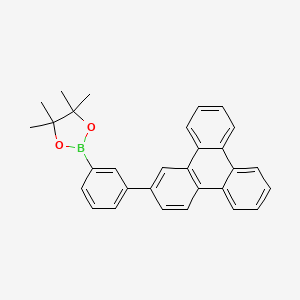


![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)
![N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
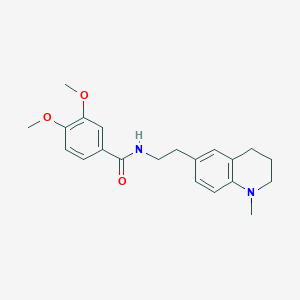
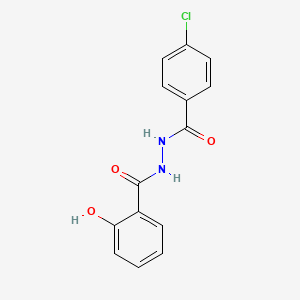
![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)
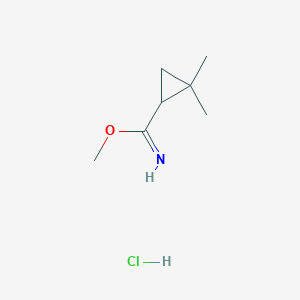
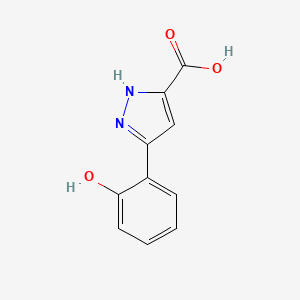
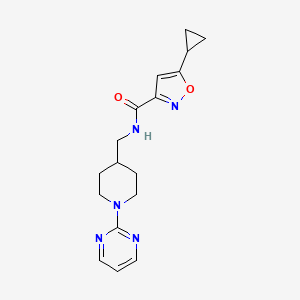
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
